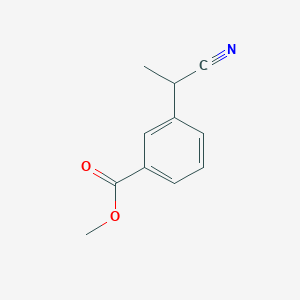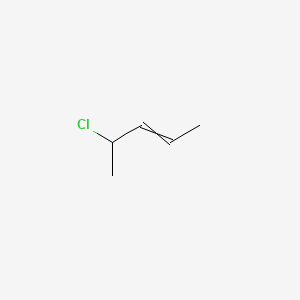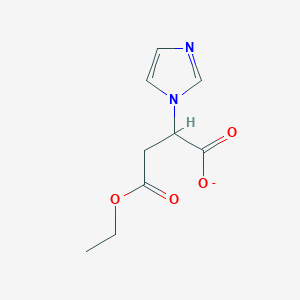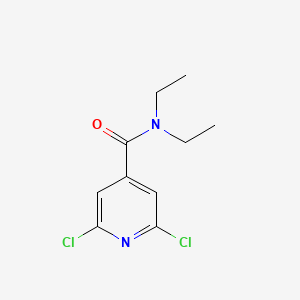
3-(1-氰乙基)苯甲酸甲酯
概述
描述
Methyl 3-(1-cyanoethyl)benzoate: is an organic compound with the molecular formula C11H11NO2 . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanoethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology and Medicine:
Pharmaceuticals: Intermediate in the synthesis of drugs such as ketoprofen , a non-steroidal anti-inflammatory drug.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Fine Chemicals: Production of specialty chemicals used in fragrances and flavors.
Material Science: Used in the synthesis of polymers and advanced materials
安全和危害
“Methyl 3-(1-cyanoethyl)benzoate” is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective clothing .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Methyl 3-(1-cyanoethyl)benzoate typically begins with .
Acylation Reaction: The m-toluic acid undergoes an acylation reaction with to form an acylated intermediate.
Chlorination Reaction: The intermediate is then subjected to a chlorination reaction using .
Esterification Reaction: The chlorinated product is esterified with to form the ester.
Cyanation Reaction: Finally, the ester is reacted with sodium cyanide in the presence of toluene under reflux conditions to yield Methyl 3-(1-cyanoethyl)benzoate
Industrial Production Methods: The industrial production of Methyl 3-(1-cyanoethyl)benzoate follows a similar synthetic route but is optimized for higher yields and reduced environmental impact. The process involves:
Efficient Recovery of Reagents: Recovery and recycling of excess reagents such as sulfur oxychloride.
Optimized Reaction Conditions: Controlled temperature and pressure conditions to maximize yield and purity.
Waste Management: Implementation of waste management practices to minimize pollution
化学反应分析
Types of Reactions:
Oxidation: Methyl 3-(1-cyanoethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst.
Substitution: Nucleophiles like or under basic or acidic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzoates depending on the nucleophile used
作用机制
The mechanism of action of Methyl 3-(1-cyanoethyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions are facilitated by enzymes or catalysts that target specific functional groups on the molecule .
相似化合物的比较
- Methyl 3-(cyanomethyl)benzoate
- Methyl 4-(1-cyanoethyl)benzoate
- Ethyl 3-(1-cyanoethyl)benzoate
Comparison:
- Structural Differences: The position of the cyano group and the esterifying alcohol can vary, leading to differences in reactivity and physical properties.
- Reactivity: Methyl 3-(1-cyanoethyl)benzoate is unique in its ability to undergo specific substitution and addition reactions due to the position of the cyano group.
- Applications: While similar compounds may be used in similar applications, the specific reactivity of Methyl 3-(1-cyanoethyl)benzoate makes it particularly valuable in the synthesis of certain pharmaceuticals and fine chemicals .
属性
IUPAC Name |
methyl 3-(1-cyanoethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(7-12)9-4-3-5-10(6-9)11(13)14-2/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRCDTRPKXLHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303644 | |
| Record name | Methyl 3-(1-cyanoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146257-39-8 | |
| Record name | Methyl 3-(1-cyanoethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146257-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(1-cyanoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-](/img/structure/B3241339.png)
![Pyridine, 2-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B3241343.png)









![Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3241406.png)

